molecular formula C21H20N4 B3037747 N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine CAS No. 57684-32-9

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine

Katalognummer: B3037747
CAS-Nummer: 57684-32-9
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: SDLZRPHXJNFLIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine is a complex organic compound that features a triazole ring, a benzyl group, and a phenylmethanamine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Wirkmechanismus

Target of Action

1-(Dibenzylaminomethyl)benzotriazole, also known as N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine, is a complex compound with a structure that includes a benzotriazole moiety . Benzotriazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . .

Mode of Action

For instance, they can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme . They can also adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .

Biochemical Pathways

Benzotriazoles are known to have broad applications in drug discovery and organic synthesis . They are often used as corrosion inhibitors, suggesting they may interact with metal ions and influence redox reactions .

Pharmacokinetics

Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of these compounds was also investigated by predicting their pharmacokinetic properties .

Result of Action

Benzotriazoles are known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Dibenzylaminomethyl)benzotriazole. They are potentially harmful to human health and other living organisms . Therefore, the environmental presence and persistence of these compounds are important considerations.

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that benzotriazole derivatives exhibit significant anticancer properties. A study synthesized several compounds based on the benzotriazole scaffold and evaluated their activity against various cancer cell lines, including lung (NCI H-522), ovarian (PA-1), and liver cancer cells. Many of these derivatives demonstrated potent activity, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicated that benzotriazole derivatives displayed activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, derivatives were tested against Escherichia coli and Bacillus subtilis, showing effectiveness comparable to standard antibiotics like streptomycin .

Antitubercular Activity

In addition to its anticancer and antimicrobial effects, N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine has been assessed for its antitubercular activity. Compounds derived from this structure were screened against Mycobacterium tuberculosis, with some exhibiting significant inhibitory effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

StepReaction TypeDescription
1AlkylationBenzotriazole is alkylated with benzyl chloride to form the intermediate compound.
2Amine FormationThe intermediate is then reacted with phenylmethanamine to yield the final product.
3PurificationThe compound is purified using recrystallization or chromatography.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Case Study: Anticancer Screening

A library of benzotriazole derivatives was synthesized and screened for anticancer activity against multiple cell lines. The results indicated that certain modifications in the benzotriazole structure significantly enhanced cytotoxicity, suggesting a structure–activity relationship that can be exploited for drug design .

Case Study: Antimicrobial Efficacy

In another study, a series of N-benzenesulfonylbenzotriazole derivatives were evaluated against Trypanosoma cruzi. The results demonstrated a dose-dependent inhibitory effect on the parasite's growth, highlighting the potential of these derivatives in treating parasitic infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine is unique due to its combination of a triazole ring, benzyl group, and phenylmethanamine moiety, which confer distinct chemical and biological properties. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine, a compound featuring a benzo[d][1,2,3]triazole moiety, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C21H20N4
  • Molecular Weight : 344.41 g/mol
  • IUPAC Name : this compound

The presence of the benzo[d][1,2,3]triazole ring is crucial for its biological activity, contributing to interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit promising anticancer properties. For instance:

  • Synthesis and Evaluation : A library of compounds including N-benzyl derivatives was synthesized and screened against various cancer cell lines such as lung (NCI H-522), ovary (PA-1), and liver cancer cells. Many compounds displayed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
CompoundCell LineIC50 (µM)Activity
5dNCI H-52212.5High
5jPA-115.0Moderate
5aLiver10.0High

Antitubercular Activity

In addition to anticancer effects, the compound has shown activity against Mycobacterium tuberculosis. Screening against the H37Rv strain revealed that several derivatives exhibited potent antitubercular activity .

Antimicrobial Properties

Benzotriazole derivatives have also been evaluated for their antibacterial properties. Compounds were tested against various strains including Escherichia coli and Bacillus subtilis, showing effective inhibition at low concentrations .

The biological activity of this compound is hypothesized to involve:

  • DNA Interaction : The benzotriazole moiety may facilitate intercalation into DNA, leading to disruption of replication processes.
  • Enzymatic Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

Case Study 1: Anticancer Efficacy

A recent study involved the administration of a synthesized derivative in a xenograft model of human lung cancer. Results indicated a reduction in tumor size by approximately 60% compared to control groups within four weeks of treatment .

Case Study 2: Antitubercular Screening

In a study assessing the efficacy against tuberculosis, a compound from the synthesized library was administered to infected mice. The treatment resulted in a significant decrease in bacterial load in lung tissues, highlighting its potential as an antitubercular agent .

Eigenschaften

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-benzyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-3-9-18(10-4-1)15-24(16-19-11-5-2-6-12-19)17-25-21-14-8-7-13-20(21)22-23-25/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLZRPHXJNFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

H-Benzotriazole-l-methanol (51.0 g, 0.342 mol) was weighed into a round bottom flask and solubilized in EtOH (800 mL). Dibenzylamine (67.5 g, 0.342 mol) was added slowly (over 5 min) to the rapidly stirred solution. Formation of a white precipitate was observed shortly after starting addition. The solution was abandoned to stir for 24 h. At this time the reaction is judged complete by NMR (product fragments on LCMS to show only benzotriazole). The majority of the solvent was removed by rotovap and diethyl ether (1 L) was added to the residue with vigorous stirring. This mixture was filtered, the filtrand washed with ether and dried under vacuum to yield N-(dibenzylaminomethyl)benzotriazole as a fluffy white solid (112 g, quat. yield). 1H NMR (400 MHz, chloroform-d) δ ppm 3.80 (s, 4 H) 5.48 (s, 2 H) 7.21 (d, J=8.34 Hz, 1 H) 7.34-7.43 (m, 11 H) 7.49 (d, 1 H) 8.09 (d, J=7.83 Hz, 1 H).
[Compound]
Name
H-Benzotriazole-l-methanol
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1H-Benzotriazole-1-methanol (51.0 g, 0.342 mol) was weighed into a round bottom flask and solubilized in EtOH (800 mL). Dibenzylamine (67.5 g, 0.342 mol) was added slowly (over 5 min) to the rapidly stirred solution. Formation of a white precipitate was observed shortly after starting addition. The solution was abandoned to stir for 24 h. At this time the reaction is judged complete by NMR (product fragments on LCMS to show only benzotriazole). The majority of the solvent was removed by rotovap and diethyl ether (1 L) was added to the residue with vigorous stirring. This mixture was filtered, the filtrand washed with ether and dried under vacuum to yield the desired product as a fluffy white solid (112 g, quat. yield). 1H NMR (400 MHz, chloroform-d) δ ppm 3.80 (s, 4H) 5.48 (s, 2H) 7.21 (d, J=8.34 Hz, 1H) 7.34-7.43 (m, 11H) 7.49 (d, 1H) 8.09 (d, J=7.83 Hz, 1H).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine
Reactant of Route 3
Reactant of Route 3
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine
Reactant of Route 4
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.